1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol
Overview
Description
1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrrolidine, a structural component of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
It’s worth noting that indole derivatives, which share some structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The optimization of potency and in vitro pharmacokinetic parameters has been reported for pyrrole carboxamide, a compound with a similar structure .
Result of Action
For instance, certain pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase-1 (COX-1), inhibiting its activity with an IC50 of 0.8 μM This interaction is crucial as COX-1 is involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of COX-1 can lead to reduced production of prostaglandins, thereby affecting inflammatory responses in cells
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of COX-1, it inhibits the enzyme’s activity, leading to decreased production of prostaglandins . This inhibition is achieved through competitive binding, where this compound competes with the natural substrate of COX-1. Additionally, it may exert effects on other enzymes and proteins, influencing various cellular processes at the molecular level.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing inflammation by inhibiting COX-1 . At higher doses, it may cause toxic or adverse effects. Studies have shown that high doses of similar compounds can lead to gastrointestinal issues and other side effects . Therefore, careful dosage optimization is crucial to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its inhibition of COX-1 affects the arachidonic acid pathway, leading to reduced production of prostaglandins
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can impact its activity and function, influencing the overall cellular response to the compound.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(5-aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-10-7-14(6-9(10)15)11-4-3-8(12)5-13-11/h3-5,9-10,15H,2,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRRTXFWAQGDER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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